1-Hydroxybenzotriazole

Overview

Description

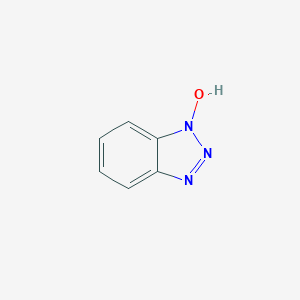

1-Hydroxybenzotriazole (HOBt) is a heterocyclic organic compound with the molecular formula C₆H₇N₃O₂ and a molecular weight of 153.141 g/mol. It is widely recognized as a critical reagent in peptide synthesis and organic chemistry, particularly for facilitating amide bond formation . HOBt functions as a coupling agent, often used in conjunction with carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or 1,3-diisopropylcarbodiimide (1,3-DIC), to activate carboxylic acids for nucleophilic attack by amines. This activation reduces racemization, making it indispensable in stereosensitive syntheses .

Structurally, HOBt exists as a hydrate (e.g., 1-hydroxy-1H-benzotriazole monohydrate) and is characterized by its benzotriazole core with a hydroxyl group at the 1-position. Its versatility extends to automated synthesis, where polymer-bound HOBt derivatives enable recyclability and streamlined production of hydroxamic acids, esters, and amides .

Mechanism of Action

Target of Action

1-Hydroxybenzotriazole (HOBt) is an organic compound that is primarily used in peptide synthesis . Its primary targets are the carboxyl groups of amino acids, which it helps to activate for peptide bond formation .

Mode of Action

HOBt acts as a coupling reagent in peptide synthesis . It is used to produce activated esters of amino acids, which are then able to form peptide bonds with other amino acids . HOBt itself becomes part of the activated ester, and is later removed during the reaction . This process helps to suppress the racemization of chiral molecules, improving the efficiency of peptide synthesis .

Biochemical Pathways

The primary biochemical pathway affected by HOBt is peptide synthesis . By facilitating the formation of peptide bonds, HOBt plays a crucial role in the creation of peptides and proteins, which are essential components of all living organisms .

Pharmacokinetics

It’s worth noting that hobt is a small, relatively nonpolar molecule, which suggests that it could potentially be well-absorbed and distributed throughout the body if it were administered as a drug .

Result of Action

The primary result of HOBt’s action is the formation of peptide bonds, leading to the synthesis of peptides and proteins . This can have a wide range of downstream effects, depending on the specific peptides or proteins being synthesized .

Action Environment

HOBt is typically used in a laboratory setting, under carefully controlled conditions . Factors such as temperature, pH, and the presence of other reagents can all influence its action and efficacy . It’s also worth noting that HOBt is sensitive to moisture and can be explosive when dry , so proper storage and handling are essential for its safe use.

Biochemical Analysis

Biochemical Properties

1-Hydroxybenzotriazole is known for its unique electronic structure, which facilitates its role as a coupling agent in peptide synthesis . The hydroxyl group attached to the benzotriazole ring increases the compound’s reactivity, making it an effective catalyst in the formation of amide bonds . It is used to produce activated esters, which are insoluble and react with amines at ambient temperature to give amides .

Cellular Effects

While specific cellular effects of this compound are not widely reported, it is known that the compound plays a significant role in reducing the racemization during peptide synthesis . This suggests that it may have an impact on cellular processes involving peptide formation.

Molecular Mechanism

The molecular mechanism of this compound involves its role as a coupling reagent used to synthesize amides by the condensation reaction between the activated ester/acid and the amino group of protected amino acids . It is also used as a racemization suppressor during peptide synthesis .

Temporal Effects in Laboratory Settings

In the oxidation of various compounds by laccase from Trametes versicolor, this compound was found to be a competitive inhibitor of the oxidation at low concentrations, but at high concentrations, it was a noncompetitive inhibitor .

Metabolic Pathways

It is known that the compound plays a crucial role in the synthesis of peptides, suggesting its involvement in protein metabolism .

Biological Activity

1-Hydroxybenzotriazole (HOBt) is a compound with diverse applications in organic synthesis and biological systems. Its biological activity has garnered attention due to its role in various biochemical processes, particularly in peptide synthesis and as a potential therapeutic agent. This article explores the biological activity of HOBt, highlighting its mechanisms, applications, and relevant case studies.

This compound is an aromatic compound with the molecular formula . It is commonly used as a coupling agent in peptide synthesis, particularly in the presence of dicyclohexylcarbodiimide (DCC), where it helps reduce racemization during the formation of amide bonds.

Mechanisms of Biological Activity

1. Pro-Apoptotic Effects:

Recent studies have demonstrated that HOBt derivatives possess significant pro-apoptotic properties, particularly against cancer cell lines. For instance, a study reported that novel triterpenic acid-benzotriazole esters, including HOBt, showed dose-dependent reductions in cell viability in A375 melanoma cells. The mechanism involved the induction of apoptosis characterized by nuclear shrinkage and upregulation of pro-apoptotic genes such as Bax, alongside downregulation of anti-apoptotic genes like Bcl-2 .

2. Enzymatic Reactions:

HOBt acts as a competitive inhibitor in enzymatic reactions involving laccase and horseradish peroxidase (HRP). In experiments, high concentrations of HOBt (5 mM) inhibited the oxidation of guaiacol by these enzymes, indicating its potential role as an enzyme regulator . This inhibition suggests that HOBt can modulate oxidative processes in biological systems.

3. Peptide Synthesis:

In synthetic chemistry, HOBt is crucial for facilitating racemization-free peptide synthesis. By acting as a mediator in coupling reactions, it enhances the efficiency and selectivity of peptide bond formation while minimizing unwanted side reactions .

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of various HOBt derivatives on A375 melanoma cells. The results indicated that compounds synthesized from HOBt exhibited stronger cytotoxic activities compared to their parent compounds. Specifically, at a concentration of 50 μM, certain derivatives reduced cell viability to 62.5% compared to untreated controls . The study utilized quantitative real-time PCR to confirm the modulation of apoptotic gene expression.

Case Study 2: Enzymatic Inhibition

Research on the role of HOBt in oxidation reactions revealed its capacity to inhibit laccase activity significantly. The Lineweaver-Burk analysis demonstrated that at elevated concentrations (5 mM), HOBt effectively inhibited enzyme activity, suggesting its potential application in controlling oxidative stress within biological systems .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₆H₅N₃O |

| Role in Peptide Synthesis | Reduces racemization |

| Pro-Apoptotic Activity | Induces apoptosis in cancer cells |

| Enzyme Inhibition | Competitive inhibitor for laccase and HRP |

Scientific Research Applications

Peptide Synthesis

HOBt is predominantly recognized for its role in peptide synthesis, where it facilitates the formation of amide bonds between amino acids. It acts as a coupling reagent, particularly in the carbodiimide method, which helps to prevent racemization during the reaction process. The use of HOBt allows for more efficient coupling reactions, yielding higher purity peptides.

Case Study: Racemization-Free Peptide Synthesis

A study demonstrated the simultaneous use of HOBt and copper(II) chloride as additives in peptide synthesis via the carbodiimide method. This combination significantly reduced racemization and improved the overall yield of the desired peptide product .

Ester Hydrolysis

HOBt exhibits potent esterolytic activity, particularly towards activated esters such as p-nitrophenyl diphenyl phosphate (PNPDPP). Research indicates that HOBt can effectively hydrolyze these esters in cationic micelles at physiological pH levels, making it a valuable reagent in synthetic organic chemistry .

Computational Insights

Computational studies have elucidated the nucleophilic character of HOBt and its derivatives. These studies employed density functional theory (DFT) methods to analyze the geometries and reactivity of HOBt, confirming its effectiveness as a catalyst for ester hydrolysis .

Enzymatic Processes

In addition to its role in chemical synthesis, HOBt has been shown to act as a mediator in enzymatic bleaching processes within the paper and pulp industry. Its ability to facilitate atmospheric oxidation enhances the efficiency of these processes while minimizing environmental impact.

Comparison with Other Coupling Agents

HOBt is often compared with other coupling agents like N-Hydroxysuccinimide (NHS) and 2-Hydroxybenzylamine. Below is a comparative table highlighting their unique features:

| Compound Name | Structure Type | Primary Use | Unique Feature |

|---|---|---|---|

| 1-Hydroxybenzotriazole | Benzotriazole derivative | Peptide synthesis | Effective racemization suppressor |

| N-Hydroxysuccinimide | Succinimide derivative | Peptide coupling | More soluble; less effective at suppressing racemization |

| 2-Hydroxybenzylamine | Amino compound | Organic synthesis | Different reactivity profile |

| NHS Ester | Ester derivative | Coupling agent | Higher solubility; less stability |

HOBt stands out due to its specific ability to suppress racemization while facilitating efficient amide bond formation, making it particularly valuable in peptide synthesis compared to other similar compounds.

Q & A

Basic Research Questions

Q. What is the role of HOBt in suppressing racemization during peptide synthesis, and how is it methodologically integrated into coupling reactions?

HOBt acts as a racemization suppressor by forming active esters with carboxyl groups, reducing the likelihood of chiral center inversion in amino acids. Methodologically, it is typically used with carbodiimide coupling agents (e.g., EDC or DIC) in a 1:1:1 molar ratio (carbodiimide:HOBt:carboxylic acid) under anhydrous conditions. The reaction is performed in polar aprotic solvents (e.g., DMF or DCM) at 0–25°C, with progress monitored by TLC or HPLC to confirm ester formation .

Q. How do researchers characterize the purity and stability of HOBt hydrate in experimental settings?

Purity is assessed via HPLC (C18 column, UV detection at 254 nm) or titration with iodometric reagents to quantify active hydroxyl groups. Stability is evaluated by thermogravimetric analysis (TGA) to determine dehydration kinetics and differential scanning calorimetry (DSC) to identify melting points (155–160°C for hydrated forms). Storage recommendations include desiccation at –20°C in airtight containers to prevent hydrolysis .

Q. What solvent systems are optimal for HOBt-mediated amide bond formation, and how do polar protic solvents impact reaction efficiency?

Polar aprotic solvents (DMF, DCM) are preferred due to HOBt’s limited solubility in water (1.2 g/L at 25°C). Polar protic solvents (e.g., methanol) reduce coupling efficiency by competing with HOBt for activation sites, leading to lower yields. Solvent choice is validated by comparing reaction kinetics via NMR or LC-MS to track intermediate ester formation .

Advanced Research Questions

Q. How can polymer-supported HOBt derivatives improve recyclability in automated combinatorial synthesis?

Polymer-bound HOBt (e.g., polystyrene- or PEG-supported variants) enables iterative acylation without intermediate purification. For example, after coupling carboxylic acids with carbodiimides, the polymer-HOBt conjugate is filtered and reused for subsequent cycles. This method reduces waste and is validated by measuring yield consistency (>95% over 5 cycles) via mass balance analysis .

Q. What experimental strategies resolve contradictions in reported yields for HOBt-mediated phosphorylation of nucleosides?

Discrepancies arise from varying activation times (30–120 min) and moisture levels. A systematic approach involves:

- Conducting kinetic studies under inert atmosphere (argon) to minimize hydrolysis.

- Using ³¹P NMR to monitor phosphoester formation in real time.

- Comparing anhydrous HOBt (stored over molecular sieves) vs. hydrated forms, as water content >5% reduces phosphorylation efficiency by 30–40% .

Q. How does HOBt interact with transition-metal complexes (e.g., Rh³⁺) in aqueous media, and what analytical techniques elucidate binding modes?

HOBt coordinates with Rh³⁺ via its hydroxyl and triazole nitrogen atoms, forming stable chelates. Binding is studied using UV-Vis spectroscopy (λmax shifts from 450 nm to 520 nm upon complexation) and X-ray crystallography. Competitive titration with EDTA confirms stoichiometry (1:1 Rh:HOBt), while cyclic voltammetry reveals redox stability in pH 7–9 buffers .

Q. What mechanistic insights explain HOBt’s dual role in acylating cysteine residues in viral enzymes and suppressing side reactions in solid-phase peptide synthesis?

HOBt’s electrophilic ester intermediates selectively acylate nucleophilic cysteine thiols in viral proteases (e.g., SARS-CoV-2 Mpro) via Michael addition. In peptide synthesis, this reactivity is mitigated by using excess HOBt (2–3 eq.) to outcompete thiol-containing side chains. Mechanistic studies employ MALDI-TOF to track cysteine adducts and DFT calculations to model transition-state energies .

Q. Methodological Design & Data Analysis

Q. How should researchers design controlled experiments to evaluate HOBt’s efficiency relative to newer coupling agents (e.g., OxymaPure)?

- Use a standardized peptide model (e.g., Gly-Phe-Val) synthesized under identical conditions (solvent, temperature, molar ratios).

- Compare coupling kinetics via inline FTIR to track active ester formation.

- Quantify racemization by chiral HPLC (CSP column) and side products by LC-MS.

- Statistical analysis (ANOVA) identifies significant differences in yield and purity .

Q. What computational tools are effective for predicting HOBt’s tautomeric stability in different pH environments?

Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level calculates energy differences between tautomers (1-hydroxy vs. 2-hydroxy). Solvent effects are modeled using the COSMO-RS framework. Experimental validation involves UV-Vis pH titrations (pKa ≈ 4.9 for hydroxyl proton) and ¹H NMR in D₂O to track proton exchange rates .

Q. Handling & Optimization

Q. What precautions are critical when using HOBt in high-temperature (>80°C) reactions, given its exothermic decomposition risks?

- Conduct small-scale DSC/TGA to identify decomposition onset (~180°C).

- Use reflux condensers and inert gas sparging to minimize oxygen exposure.

- Monitor pressure buildup in sealed vessels via in situ Raman spectroscopy.

- Safety protocols align with NFPA 704 ratings (Health: 2, Flammability: 1) .

Comparison with Similar Compounds

Efficiency in Amide Bond Formation

HOBt is frequently compared to other coupling agents in terms of reaction efficiency and yield. A 2022 study compared immobilized HOBt (PS-HOBt) with immobilized triphenylphosphine (PS-PPh₃) under continuous flow conditions. Key findings include:

- PS-HOBt achieved 95% conversion in amide couplings, outperforming PS-PPh₃ (85%) under identical conditions.

- HOBt’s superior performance is attributed to its ability to stabilize active esters, minimizing side reactions .

When paired with carbodiimides like EDCI, HOBt enhances coupling efficiency in diverse applications, such as synthesizing antifungal agents (e.g., compounds 5–7 in ) and antiplasmodial tetrahydro-β-carbolines (). In contrast, carbodiimides alone (e.g., EDCI) are less effective at suppressing racemization, necessitating additives like HOBt for optimal results .

Recyclability and Automation

Polymer-bound HOBt (e.g., 1008 in and ) offers distinct advantages in automated synthesis. It can be recycled multiple times without significant loss of activity, enabling cost-effective library production of hydroxamic acids and amides . In contrast, non-immobilized reagents like EDCI or conventional HOBt require fresh batches for each reaction, increasing waste and cost.

Preparation Methods

Classical Synthesis from o-Nitrochlorobenzene

The most widely documented method for HOBt synthesis involves the reaction of o-nitrochlorobenzene with hydrazine hydrate in a toluene medium. This approach, detailed in patent CN103450103A, proceeds through a nitro-group reduction and cyclization mechanism .

Reaction Mechanism and Steps

The process begins with dissolving o-nitrochlorobenzene in toluene at a mass ratio of 1:5 . Hydrazine hydrate is then added in a 1.4–1.6:1 mass ratio relative to the nitro compound. The mixture is heated to 110–120°C under reflux for 3–5 hours, during which the nitro group is reduced, and cyclization forms the benzotriazole core. Water generated during the reaction is continuously separated to drive the equilibrium toward product formation . Post-reaction, the mixture is neutralized with 40% sodium hydroxide, and toluene and excess hydrazine are recovered under reduced pressure (−0.05 MPa) . Acidification to pH 3.2–3.5 with 1M hydrochloric acid precipitates HOBt, which is recrystallized using a dichloromethane-methanol (4:1 v/v) solvent system to achieve >95% purity .

Optimization of Reaction Conditions

Key parameters influencing yield and purity include:

For instance, Example 2 in CN103450103A reports a 95.9% yield when reacting 78.8 g o-nitrochlorobenzene with 120 mL hydrazine hydrate at 120°C for 4 hours . Lower temperatures (e.g., 115°C) marginally reduce yields to 95.4%, highlighting the sensitivity of the nitro reduction step .

Alternative Synthesis Using Chlorine-Substituted Nitrobenzenes

To address the limited availability of o-nitrochlorobenzene, patent WO1997011063A1 introduces a method starting with polychlorinated nitrobenzenes . This route involves two stages:

-

Initial Cyclization : A chlorine-substituted nitrobenzene reacts with excess hydrazine hydrate, forming a chlorinated HOBt intermediate.

-

Catalytic Dehalogenation : The intermediate undergoes hydrogenation over a palladium catalyst in the presence of sodium hydroxide, selectively removing chlorine substituents .

Advantages and Limitations

-

Advantages : Utilizes cheaper, more accessible starting materials (e.g., 1,2-dichloro-4-nitrobenzene).

-

Limitations : Requires high-pressure hydrogenation equipment and generates stoichiometric amounts of NaCl .

Industrial-Scale Production

Industrial processes scale the classical synthesis using:

-

Continuous Reactors : To maintain precise temperature control during exothermic nitro reduction.

-

Solvent Recovery Systems : Toluene and hydrazine are recycled, reducing costs by ≈30% .

-

Quality Control : Melting point (155–157°C) and HPLC purity checks ensure compliance with pharmaceutical standards .

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Safety Considerations | Scalability |

|---|---|---|---|---|

| Classical Synthesis | 95.9 | >99 | Requires explosion-proof equipment | High |

| Chlorinated Route | 88–90 | 97 | High-pressure hydrogenation needed | Moderate |

| Neutralized Salt Form | 89–92 | 98 | Non-explosive, easier handling | High |

Properties

IUPAC Name |

1-hydroxybenzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O/c10-9-6-4-2-1-3-5(6)7-8-9/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASOKPJOREAFHNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

40150-21-8 (hydrochloride salt), 63307-62-0 (ammonium salt) | |

| Record name | 1-Hydroxybenzotriazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002592952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3044627 | |

| Record name | 1-Hydroxybenzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] Light yellow fine crystals with lumps; [Sigma-Aldrich MSDS] | |

| Record name | 1-Hydroxybenzotriazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19370 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

8.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24825454 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

2592-95-2 | |

| Record name | 1-Hydroxybenzotriazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2592-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hydroxybenzotriazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002592952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Benzotriazole, 1-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Hydroxybenzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-hydroxybenzotriazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.173 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Hydroxybenzotriazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A2T929DMG4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.